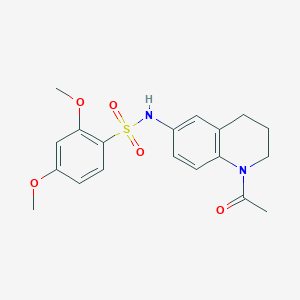

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide is a chemical compound with a complex structure that includes a tetrahydroquinoline core, an acetyl group, and a dimethoxybenzenesulfonamide moiety

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-13(22)21-10-4-5-14-11-15(6-8-17(14)21)20-27(23,24)19-9-7-16(25-2)12-18(19)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBGVYQFGHYUOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The acetylation of the tetrahydroquinoline can be performed using acetic anhydride in the presence of a base such as pyridine. The final step involves the sulfonation of the dimethoxybenzene ring, which can be achieved using sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives with modified functional groups.

Scientific Research Applications

Enzyme Inhibition

Research indicates that sulfonamide derivatives exhibit significant enzyme inhibitory properties. N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide has been investigated for its potential as an inhibitor of various enzymes:

- Acetylcholinesterase (AChE) : Compounds similar to this sulfonamide have shown promise in inhibiting AChE activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease. By inhibiting AChE, these compounds can help increase acetylcholine levels in the brain, potentially improving cognitive function .

- α-Glucosidase : Inhibitors of α-glucosidase are valuable in managing type 2 diabetes mellitus by slowing carbohydrate absorption. Studies on related compounds suggest that this sulfonamide could serve a similar role by inhibiting this enzyme and thus controlling postprandial blood glucose levels .

Anticancer Properties

The compound has also been explored for its anticancer potential:

- Mechanism of Action : Research has shown that compounds with similar structures can act as histone deacetylase (HDAC) inhibitors. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells by altering gene expression related to cell proliferation and survival .

-

Case Studies :

- A study demonstrated that a related compound exhibited significant anti-proliferative effects against colorectal cancer cell lines. The mechanism involved the upregulation of acetylated histones and subsequent apoptosis induction .

- Another investigation highlighted the cytotoxic effects of sulfonamide derivatives on various cancer cell lines, including breast and cervical cancers. These findings suggest that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide could be effective against multiple cancer types due to its ability to disrupt cellular processes critical for tumor growth .

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide

- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-nitrobenzamide

Uniqueness

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethoxybenzenesulfonamide moiety, in particular, may contribute to its potential biological activities and its ability to participate in various chemical reactions.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C19H24N2O4S

- Molecular Weight : 372.47 g/mol

The sulfonamide group is known for its role in various pharmacological effects, including antibacterial and anti-inflammatory activities.

The biological activities of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide are primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways.

- Binding Affinity : It exhibits a high binding affinity for specific receptors associated with pain and inflammation modulation.

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives can exhibit antimicrobial properties. For instance:

- Study Findings : A derivative similar to the compound under review showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 16 µg/mL .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

- Case Study : In a mouse model of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6 .

Anticancer Potential

There is emerging evidence suggesting that the compound may possess anticancer properties:

- Research Findings : In vitro studies indicated that the compound could induce apoptosis in cancer cell lines through the activation of caspase pathways .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Study Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of inflammatory cytokines | |

| Anticancer | Induction of apoptosis |

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various sulfonamide derivatives. The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with an MIC value of 4 µg/mL .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving induced inflammation in rats, the administration of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide resulted in a significant decrease in paw edema compared to the control group .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzene-1-sulfonamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the tetrahydroquinoline core. For example, intermediate 1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS: 868964-04-9) is synthesized via acetylation and sulfonation of the tetrahydroquinoline scaffold, followed by coupling with 2,4-dimethoxybenzenesulfonamide under basic conditions . Similar protocols for sulfonamide coupling are described in studies using pyridine or dichloromethane as solvents, with yields optimized by controlling stoichiometry and reaction time (e.g., 56–87% yields in related sulfonamide syntheses) .

Q. How can researchers troubleshoot low yields during the sulfonamide coupling step?

- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Using DMAP as a catalyst to enhance nucleophilicity of the amine group .

- Optimizing reaction temperature (e.g., room temperature vs. reflux) to suppress hydrolysis of sulfonyl chloride intermediates .

- Employing HPLC or flash chromatography to purify intermediates, as demonstrated in the synthesis of structurally analogous sulfonamides .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Key signals include the acetyl proton (δ ~2.1 ppm, singlet) and aromatic protons from the dimethoxybenzene moiety (δ ~6.8–7.6 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., observed [M+H]+ matches calculated values within 1 ppm error) .

- Chiral Chromatography (SFC) : For enantiomeric resolution, a Chiralpak AD-H column with isopropyl alcohol/CO₂ mobile phase achieves >99% enantiomeric excess .

Advanced Research Questions

Q. How can structural contradictions between X-ray crystallography and computational models be resolved?

- Methodological Answer :

- Use SHELXL for refining crystallographic data, ensuring proper handling of hydrogen bonding and torsional angles .

- Validate computational models (e.g., DFT-optimized geometries) by comparing bond lengths and dihedral angles with X-ray data. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .

Q. What strategies are recommended for evaluating biological activity in enzyme inhibition assays?

- Methodological Answer :

- α-Glucosidase/Acetylcholinesterase Inhibition : Adapt protocols from studies on structurally related sulfonamides, using p-nitrophenyl glycoside substrates and monitoring hydrolysis kinetics at 405 nm .

- Dose-Response Analysis : Test compound concentrations from 1 nM to 100 µM, with IC₅₀ calculations via nonlinear regression (e.g., GraphPad Prism) .

Q. How can computational modeling predict target interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to dock the compound into bromodomain pockets (e.g., TRIM24-BRPF1), prioritizing hydrogen bonds with conserved residues (e.g., Asn1137 in TRIM24) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability, focusing on RMSD (<2 Å) and ligand-protein contact persistence .

Q. What challenges arise in separating diastereomers during synthesis, and how are they addressed?

- Methodological Answer :

- Chiral SFC : Employ supercritical fluid chromatography with a Chiralpak AD-H column and 50% isopropyl alcohol/CO₂, achieving baseline separation (RT difference >0.8 min) .

- Salt Formation : Convert free bases to dihydrochloride salts to improve crystallinity, as demonstrated in studies with analogous tetrahydroquinoline derivatives .

Key Notes

- Avoid commercial sources like BenchChem; prioritize peer-reviewed synthesis protocols .

- Structural ambiguity in crystallography requires cross-validation with spectroscopic and computational data .

- Biological assays should include positive controls (e.g., acarbose for α-glucosidase) to contextualize activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.